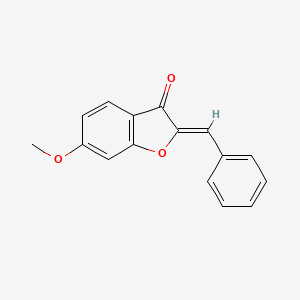

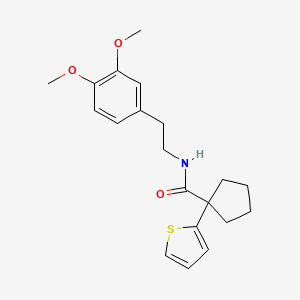

![molecular formula C14H14N2O3 B2500319 methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate CAS No. 1312004-42-4](/img/structure/B2500319.png)

methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the preparation of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was synthesized by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs were prepared from corresponding precursors, indicating that multifunctional compounds can be synthesized from simpler molecules through specific reactions .

Molecular Structure Analysis

Spectroscopic techniques such as NMR, UV-VIS, and IR are commonly used to confirm the structures of synthesized compounds. For instance, azo-benzoic acids were characterized using these methods, and their molecular structures were optimized using density functional theory (DFT) . The same approach was used to characterize (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, with additional quantum chemical studies providing insights into the compound's properties .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For example, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate demonstrated reactivity in Michael additions and Diels–Alder reactions, leading to new amino acids . Cyano(ethoxycarbonothioylthio)methyl benzoate was shown to be an excellent one-carbon radical equivalent for introducing an acyl unit via radical addition to olefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analyses. For instance, the energetic behavior of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was examined in solvent media using the IEF-PCM model, and its NLO properties were also investigated . The enzymatic resolution of methyl (2E,4R*,5S*)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate provided insights into the optical activity and enantioselectivity of similar compounds .

Applications De Recherche Scientifique

Toward Nitroxide-Mediated Photopolymerization

Researchers have explored alkoxyamines bearing chromophore groups for their potential in photoinitiated polymerization processes. An example includes a compound similar to the one , utilized as a photoiniferter in nitroxide-mediated photopolymerization (NMP2), demonstrating the ability to control polymer growth under UV irradiation. This application highlights the potential of such compounds in developing advanced polymeric materials with tailored properties (Guillaneuf et al., 2010).

Synthesis of Radio-Labeled Compounds

The synthesis of radio-labeled compounds using derivatives similar to the target compound has been reported, emphasizing their importance in the field of radiopharmaceuticals. These compounds serve as precursors for creating labeled molecules, which are crucial for diagnostic and therapeutic applications in nuclear medicine (Taylor et al., 1996).

Development of New Materials

The compound and its related derivatives have been investigated for their roles in the synthesis of new materials, such as liquid crystals and heterocyclic systems, indicating a wide range of applications in materials science. For example, derivatives have been used in the creation of azo polymers for reversible optical storage, showing the potential for data storage applications (Meng et al., 1996).

Antimicrobial and Antifungal Activity

Efforts have also been made to synthesize compounds for evaluating their biological activities. For instance, microwave-assisted synthesis of tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates derivatives demonstrated potent in vitro antimicrobial and antifungal activities, suggesting their potential use in developing new therapeutic agents (Bhat et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-16(10-9-15)13(17)8-5-11-3-6-12(7-4-11)14(18)19-2/h3-8H,10H2,1-2H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTWXRMJMJTAHY-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C(=O)C=CC1=CC=C(C=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC#N)C(=O)/C=C/C1=CC=C(C=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

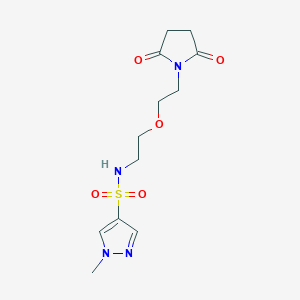

![Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2500236.png)

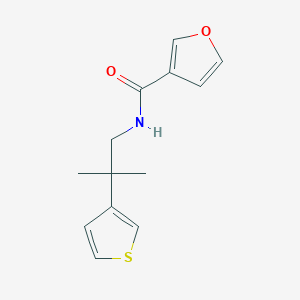

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2500239.png)

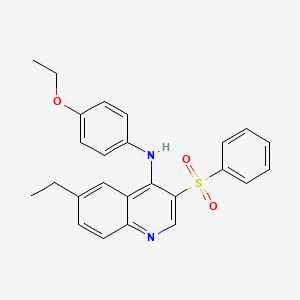

![N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2500243.png)

![6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2500244.png)

![N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea](/img/structure/B2500245.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2500248.png)

![N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2500252.png)

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)